molecular formula C7H7BrF2N2O2 B2805946 ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate CAS No. 1578256-70-8

ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2805946
CAS No.: 1578256-70-8
M. Wt: 269.046
InChI Key: PEYHFKUUPHMAGT-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and an ethyl ester group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Esterification: The carboxylic acid group on the pyrazole ring can be esterified using ethanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of substituted pyrazoles with different functional groups.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of dehalogenated pyrazoles.

    Hydrolysis: Formation of pyrazole carboxylic acids.

Scientific Research Applications

Ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate or intermediate in drug synthesis.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the compound’s biological activity and specificity.

Comparison with Similar Compounds

Ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group and a pyrazole ring but differs in the position of the substituents and the presence of a carboxylic acid group instead of an ester.

    Ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    Ethyl 4-bromo-1-(trifluoromethyl)-1H-pyrazole-5-carboxylate: Contains a trifluoromethyl group instead of a difluoromethyl group, which can influence its chemical properties and interactions.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

IUPAC Name

ethyl 4-bromo-2-(difluoromethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF2N2O2/c1-2-14-6(13)5-4(8)3-11-12(5)7(9)10/h3,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYHFKUUPHMAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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